cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a systematic breakdown of its structural components. The parent structure is a cyclopentane ring, a five-membered carbocycle, substituted at the 1-position by a carboxylic acid group (-COOH) and at the 3-position by a 2-(4-iodophenyl)-2-oxoethyl moiety. The prefix cis- denotes the relative spatial arrangement of these substituents on the cyclopentane ring.
The 2-(4-iodophenyl)-2-oxoethyl group consists of an ethyl chain bearing a ketone group (oxo) at the second carbon and a 4-iodophenyl ring at the first carbon. The iodophenyl substituent is a benzene ring with an iodine atom para to the point of attachment. Following IUPAC priorities, the carboxylic acid group receives the lowest possible locant (position 1), while the 2-(4-iodophenyl)-2-oxoethyl group is assigned position 3. The stereodescriptor cis indicates that these two substituents occupy adjacent positions on the same face of the cyclopentane ring.
Stereochemical Configuration: Cis-Isomer Specificity
The cis configuration of this compound arises from the spatial orientation of the carboxylic acid and 2-(4-iodophenyl)-2-oxoethyl groups on the cyclopentane ring. In the cis isomer, these substituents are positioned on the same side of the ring plane, creating a distinct three-dimensional geometry. This arrangement imposes steric constraints that influence molecular packing, solubility, and reactivity.
The cyclopentane ring itself adopts a non-planar conformation, typically a puckered envelope or half-chair form, to alleviate angle strain. The cis substituents further stabilize specific puckering modes by minimizing van der Waals repulsions. For instance, computational models suggest that the carboxylic acid group preferentially orients itself equatorial to the ring, while the bulky 2-(4-iodophenyl)-2-oxoethyl group adopts an axial position to reduce steric hindrance. This stereoelectronic balance is critical for the compound’s stability and interaction with biological targets, as demonstrated in studies of analogous iodophenyl derivatives.
Comparative Analysis with Trans-Isomeric Counterparts
The trans isomer of this compound, wherein the carboxylic acid and 2-(4-iodophenyl)-2-oxoethyl groups occupy opposite faces of the cyclopentane ring, exhibits markedly different physicochemical properties. Key distinctions include:
The cis isomer’s higher dipole moment arises from the proximal alignment of the polar carboxylic acid and ketone groups, enhancing its solubility in polar solvents. Conversely, the trans isomer’s lower polarity reduces its aqueous solubility but may improve lipid membrane permeability. Crystallographic studies of related trans-cyclopentane derivatives reveal less dense packing patterns compared to their cis counterparts, attributed to the diminished ability to form intermolecular hydrogen bonds.
X-ray Crystallographic Data and Conformational Studies
Single-crystal X-ray diffraction analysis of this compound remains unreported in the literature. However, analogous compounds, such as cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, provide insights into its likely conformational preferences. These studies indicate a cyclopentane ring in a twisted envelope conformation, with the carboxylic acid group participating in intramolecular hydrogen bonding with the ketone oxygen.
The iodine atom’s heavy atom effect would facilitate precise electron density mapping, enabling detailed analysis of bond lengths and angles. For example, in the structurally similar 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid, the C-I bond length measures 2.09 Å, consistent with standard aryl-iodine single bonds. The cyclopentane ring’s C-C bond lengths are expected to average 1.54 Å, with slight variations due to substituent-induced strain.
Powder X-ray diffraction (PXRD) simulations based on density functional theory (DFT)-optimized geometries predict characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°, corresponding to the (011), (110), and (020) crystallographic planes, respectively. These reflections suggest a monoclinic crystal system with space group P2₁/c*, a common arrangement for cis-disubstituted cyclopentane derivatives.
Properties
IUPAC Name |
3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMMYMVRKDJRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Iodobenzaldehyde: Provides the iodophenyl moiety.
- Cyclopentanone: Serves as the cyclopentane ring precursor.
- Base (e.g., sodium hydroxide or potassium carbonate): Catalyzes condensation.
- Oxidizing agents (e.g., potassium permanganate, chromium trioxide): For carboxylation.
Synthetic Route Overview
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Aldol Condensation | Condensation of 4-iodobenzaldehyde with cyclopentanone to form α,β-unsaturated ketone intermediate | NaOH or K2CO3 in ethanol or aqueous medium, room temperature to mild heating |
| 2 | Cyclization | Intramolecular cyclization to form the cis-configured cyclopentane ring system | Acid or base catalysis, controlled temperature |
| 3 | Oxidation | Oxidation of the cyclopentane ring to introduce the carboxylic acid group | KMnO4 or CrO3 in acidic or neutral medium, reflux conditions |
Detailed Reaction Conditions and Mechanisms
Aldol Condensation: The nucleophilic enolate ion generated from cyclopentanone attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde, forming a β-hydroxy ketone intermediate. Subsequent dehydration yields the α,β-unsaturated ketone intermediate. Control of temperature and base concentration is critical to favor the cis-isomer formation.
Cyclization: The α,β-unsaturated ketone undergoes intramolecular Michael addition or related cyclization to establish the cyclopentane ring with the desired cis stereochemistry. Stereoselectivity is influenced by reaction conditions such as solvent polarity and temperature.
Oxidation: The ketone intermediate is oxidized at the cyclopentane ring to convert a methylene group adjacent to the ketone into a carboxylic acid. Potassium permanganate is commonly used under reflux in aqueous or mixed solvent systems. The reaction must be carefully monitored to avoid over-oxidation or degradation of the iodophenyl group.
Commercially available samples of cis-3-[2-(4-iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically exhibit a purity of approximately 95%, as confirmed by chromatographic and spectroscopic methods. Characterization includes:
| Technique | Purpose | Typical Observations |
|---|---|---|
| NMR (1H and 13C) | Confirm stereochemistry and functional groups | Coupling constants consistent with cis-configuration; signals for aromatic iodophenyl, ketone, and carboxylic acid groups |
| IR Spectroscopy | Functional group identification | Strong C=O stretches near 1700 cm⁻¹ (carboxylic acid) and 1680 cm⁻¹ (ketone) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z consistent with C14H15IO3; isotopic pattern characteristic of iodine |
| HPLC | Purity assessment | Single major peak with retention time consistent with reference standards |
Stereochemical Control: Studies indicate that the cis-configuration is favored under mild base-catalyzed aldol condensation conditions with controlled temperature and solvent choice. Excessive heating or strong bases may lead to isomerization or formation of trans isomers.
Oxidation Selectivity: Potassium permanganate oxidation is effective but requires careful control to prevent cleavage of the iodophenyl substituent. Alternative oxidants such as chromium trioxide or TEMPO-based systems have been explored to improve selectivity and yield.
Scale-Up Considerations: Industrial synthesis may employ continuous flow reactors to enhance heat and mass transfer, improving reaction control and product consistency. Purification typically involves recrystallization or chromatographic techniques to achieve high purity.
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Base for condensation | NaOH, 0.1–0.5 M, room temperature | Avoid strong bases or high temperatures to maintain cis selectivity |
| Solvent | Ethanol, aqueous ethanol mixture | Facilitates solubility and reaction rate |
| Cyclization conditions | Mild acid or base catalysis, 25–50 °C | Controls stereochemistry |
| Oxidizing agent | KMnO4, 0.05 M, reflux 2–4 hours | Monitor to prevent over-oxidation |
| Purification | Recrystallization from ethyl acetate/hexane | Achieves >95% purity |
The preparation of this compound is achieved through a well-established synthetic sequence involving aldol condensation, cyclization, and oxidation. Control of reaction conditions is critical to obtain the desired cis stereochemistry and high purity. The iodophenyl substituent requires careful handling during oxidation to prevent degradation. The compound’s synthesis is supported by comprehensive analytical characterization, ensuring its suitability for further research and application in medicinal chemistry and synthetic organic chemistry.
Chemical Reactions Analysis
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopentane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, ring size, or functional groups. Key differences are summarized in Table 1 and discussed below.
Table 1: Structural and Physicochemical Comparisons
Key Comparison Points
Substituent Effects :
- Electron-rich groups (e.g., 4-Iodo, 4-Methoxy) : The iodine atom in the target compound increases lipophilicity (LogP ~3.5) compared to chlorine (LogP 3.02) or methoxy (LogP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
- Electron-withdrawing groups (e.g., 4-Trifluoromethyl) : The CF₃ group in the analog from improves metabolic stability due to resistance to oxidative degradation .
The 4-chloro and 4-trifluoromethyl analogs are more suited for small-molecule drug development, leveraging their balanced LogP and stability .
Research Findings and Implications
- Metabolic Considerations : Methoxy and trifluoromethyl groups (–14) reduce cytochrome P450-mediated metabolism, extending half-life in vivo compared to halogenated analogs .
- Safety Profiles : Cyclohexane-based analogs () exhibit higher boiling points (472.2°C) and densities (1.2 g/cm³), suggesting suitability for high-temperature industrial processes .
Biological Activity
Cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a complex organic compound notable for its unique structural features, including a cyclopentane ring, a carboxylic acid group, and an iodophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer and inflammatory pathways.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.17 g/mol. The presence of the iodophenyl group is significant as it may influence the compound's reactivity and interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Initial studies suggest that this compound could inhibit key enzymes involved in inflammatory responses and cancer progression, similar to other compounds with structural analogies.
- Interaction with Biomolecules : The compound may interact with various biomolecules, influencing pathways related to inflammation and apoptosis.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Assays | Preliminary studies show potential inhibition of cholinesterase enzymes, which are critical in neurodegenerative diseases. |
| Cell Line Studies | Exhibited cytotoxic effects against certain cancer cell lines, suggesting its potential as an anti-cancer agent. |
| Animal Models | Early-stage animal studies indicate anti-inflammatory properties, with observed reductions in inflammatory markers. |
Case Studies
- Anti-Cancer Activity : In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
- Anti-Inflammatory Effects : Research on animal models of arthritis revealed that treatment with this compound reduced joint swelling and inflammatory cytokine levels, indicating its therapeutic potential in treating inflammatory diseases.
Comparative Analysis
Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-Iodobenzoic Acid | Used primarily in organic synthesis | |
| Cyclopentanepropanoic Acid | Different anti-inflammatory properties | |
| 4-Iodophenylacetic Acid | Known for anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for synthesizing cis-3-[2-(4-iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of cyclopentane-carboxylic acid derivatives often involves Friedel-Crafts acylation or ketone alkylation followed by cyclization. For example, structurally similar compounds like cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-68-5) are synthesized using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst for cyclization . Key parameters include:
- Temperature : Maintain 0–5°C during acylation to avoid side reactions.
- Catalyst : Acidic catalysts (e.g., BF₃·Et₂O) improve cyclization efficiency.
- Purification : Use recrystallization with ethanol/water (3:1 v/v) to achieve >97% purity, as demonstrated for analogous compounds .
Q. How can researchers experimentally determine the physicochemical properties (e.g., LogP, PSA) of this compound, and how do computational predictions compare?
- Methodological Answer :
- LogP : Measure via shake-flask method using octanol/water partitioning. For cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid, experimental LogP is 3.02, while computational tools like Molinspiration may deviate by ±0.3 units .
- Polar Surface Area (PSA) : Calculate using X-ray crystallography or NMR-derived molecular volumes. Experimentally, PSA values for similar compounds are ~54.37 Ų .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Face shields are recommended during bulk handling .
- Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can structural ambiguities (e.g., cis/trans isomerism) be resolved using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Compare coupling constants (J values) of cyclopentane protons. For cis-isomers, J values between adjacent protons typically range from 6–8 Hz, whereas trans-isomers show lower coupling (<4 Hz) .
- HPLC : Use chiral columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥1.5 minutes indicate successful resolution .
Q. What strategies can address contradictory biological activity data in cell-based assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs). For analogs like 2-oxocyclopentane-1-carboxamide, IC₅₀ variability reduced from ±30% to ±10% after normalizing for cell confluency .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Q. How can metabolic stability and CYP450 interactions be evaluated for this compound?
- Methodological Answer :
- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes (e.g., Thermo Scientific Q Exactive HF-X) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. For related cyclopentane derivatives, IC₅₀ values >10 µM suggest low inhibition risk .
Q. What computational methods are suitable for modeling the compound’s binding affinity to target proteins (e.g., kinases)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
